molecular formula C12H8FNO2 B171541 2-(4-Fluorophenyl)nicotinic acid CAS No. 101419-78-7

2-(4-Fluorophenyl)nicotinic acid

Cat. No.: B171541
CAS No.: 101419-78-7
M. Wt: 217.2 g/mol
InChI Key: ACGWDCZWNMSHNE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)nicotinic acid is an organic compound with the chemical formula C12H8FNO2. It is a derivative of nicotinic acid, where a fluorophenyl group is attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)nicotinic acid typically involves the reaction of 4-fluorobenzaldehyde with malononitrile to form 2-(4-fluorophenyl)acetonitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield 2-(4-fluorophenyl)pyridine. Finally, oxidation of this pyridine derivative with potassium permanganate or other oxidizing agents produces this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated quinones, alcohols, amines, and various substituted derivatives of this compound .

Scientific Research Applications

2-(4-Fluorophenyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. This compound can inhibit or activate certain enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)nicotinic acid
  • 2-(4-Bromophenyl)nicotinic acid
  • 2-(4-Methylphenyl)nicotinic acid

Uniqueness

2-(4-Fluorophenyl)nicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

2-(4-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGWDCZWNMSHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544778
Record name 2-(4-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101419-78-7
Record name 2-(4-Fluorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101419-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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